2-シアノ-N,N-ジエチルアセトアミド

概要

説明

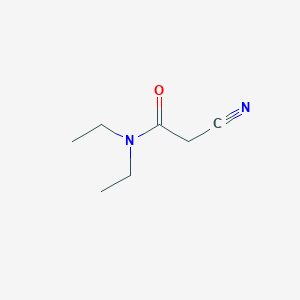

2-Cyano-N,N-diethylacetamide is an organic compound with the molecular formula C7H12N2O. It is a pale brown oil that is used as an intermediate in various chemical syntheses. This compound is known for its versatility in forming various heterocyclic compounds and its applications in the synthesis of biologically active molecules .

科学的研究の応用

Pharmaceutical Applications

-

Synthesis of Entacapone

- 2-Cyano-N,N-diethylacetamide is a key intermediate in the synthesis of entacapone, a drug used in the treatment of Parkinson's disease. The synthesis involves reacting 2-cyano-N,N-diethylacetamide with 3,4-dihydroxy-5-nitrobenzaldehyde in an alcoholic solvent, often in the presence of a base, to produce stable polymorphic forms of entacapone . This process is notable for avoiding toxic reagents, making it safer and more efficient.

- Development of Cyanofluoroamides

- Potential Use in Other Therapeutics

Industrial Applications

- Organic Synthesis

- Research and Development

Case Study 1: Synthesis of Entacapone

A study demonstrated the efficiency of synthesizing entacapone using 2-cyano-N,N-diethylacetamide as an intermediate. The method involved:

- Reacting 2-cyano-N,N-diethylacetamide with 3,4-dihydroxy-5-nitrobenzaldehyde.

- Utilizing various solvents to optimize yield and purity.

The resultant entacapone was characterized using techniques such as X-ray powder diffraction and infrared spectroscopy, confirming its polymorphic forms .

Case Study 2: Development of Fluorophores

Research highlighted the use of 2-cyano-N,N-diethylacetamide in synthesizing fluorophores for biological imaging. The study focused on:

- The reaction pathways leading to fluorophore production.

- Applications in live-cell imaging, demonstrating the compound's utility beyond pharmaceuticals.

作用機序

Target of Action

2-Cyano-N,N-diethylacetamide is a versatile compound used in the synthesis of various biochemical entities. It has been used in the preparation of N,N-diethyl 2-cyano-2-fluoro-2-phenylthioacetoamide . It is also used in the synthesis of entacapone, a catechol-O-methyltransferase inhibitor, by reacting with 3,4-dihydroxy-5-nitrobenzaldehyde . Therefore, its primary targets are the enzymes or proteins involved in these biochemical pathways.

Mode of Action

For instance, it reacts with 3,4-dihydroxy-5-nitrobenzaldehyde to form entacapone .

Biochemical Pathways

2-Cyano-N,N-diethylacetamide is involved in the synthesis of various cyanofluoroamides . It also plays a crucial role in the production of entacapone, a catechol-O-methyltransferase inhibitor . These biochemical pathways have downstream effects on various biological processes, including neurotransmitter metabolism in the case of entacapone.

Result of Action

The molecular and cellular effects of 2-cyano-N,N-diethylacetamide’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of entacapone, it contributes to the inhibition of catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-cyano-N,N-diethylacetamide. For instance, it is recommended to be stored at a temperature of 2-8°C , indicating that its stability could be affected by temperature.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 2-cyano-N,N-diethylacetamide typically involves the cyanoacetylation of diethylamine with cyanoacetic acid or its esters. One common method is the reaction of diethylamine with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 2-cyano-N,N-diethylacetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and controlled temperature to ensure complete conversion of reactants to the desired product .

化学反応の分析

Types of Reactions: 2-Cyano-N,N-diethylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation with aldehydes and ketones to form various heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Reduction: Hydrogen gas with a metal catalyst like palladium on carbon

Major Products Formed:

Substitution: Formation of substituted amides.

Condensation: Formation of heterocyclic compounds like pyrazoles and pyridines.

Reduction: Formation of primary amines

類似化合物との比較

- 2-Cyanoacetamide

- N,N-Diethylacetamide

- N,N-Dimethylacetamide

Comparison:

- 2-Cyanoacetamide: Lacks the diethyl groups, making it less bulky and potentially less reactive in certain reactions.

- N,N-Diethylacetamide: Lacks the cyano group, which limits its ability to participate in nucleophilic substitution reactions.

- N,N-Dimethylacetamide: Similar to N,N-diethylacetamide but with methyl groups instead of ethyl groups, affecting its steric and electronic properties .

2-Cyano-N,N-diethylacetamide stands out due to its unique combination of the cyano and diethyl groups, making it a versatile intermediate in various chemical syntheses.

生物活性

2-Cyano-N,N-diethylacetamide (CAS No. 26391-06-0), also known as DEFA, is a compound that has garnered interest in various fields due to its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C7H12N2O

- Molecular Weight : 140.18 g/mol

- Appearance : Pale brown oil

- Uses : It serves as an intermediate in the synthesis of various compounds, including entacapone, a catechol-O-methyltransferase inhibitor used in Parkinson's disease treatment .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of 2-cyano-N,N-diethylacetamide derivatives. In particular, complexes formed with platinum and palladium containing this compound have shown significant cytotoxicity against cancer cell lines such as HeLa and WiDr. The cytotoxicity levels were comparable to those of cisplatin, a well-known anticancer drug .

Table 1: Cytotoxicity of Platinum Complexes Containing 2-Cyano-N,N-Diethylacetamide

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Pt(DECO)2 | HeLa | 5.0 | Comparable to cisplatin |

| Pt(DECO)2 | WiDr | 6.0 | Minimal in vivo toxicity observed |

| Pd(DECO)2 | HeLa | 7.0 | Effective against multiple cell lines |

The mechanism behind the cytotoxicity of these complexes involves the formation of reactive species that interact with cellular components, leading to apoptosis in cancer cells. The studies indicated that while these compounds exhibit potent activity against cancer cells, they also show relatively low myelotoxicity and cardiotoxicity in vivo, making them promising candidates for further development .

Synthesis Pathways

The synthesis of 2-cyano-N,N-diethylacetamide typically involves several steps:

- Starting Materials : The synthesis can begin with readily available precursors such as ethyl cyanoacetate.

- Reagents : Common reagents include triethylamine and magnesium chloride in anhydrous conditions.

- Reaction Conditions : The reactions are often conducted under nitrogen atmosphere to prevent moisture interference.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Step 1 | Ethyl cyanoacetate + amine | Formation of DEFA |

| Step 2 | Triethylamine + MgCl2 | Intermediate for further reactions |

Case Studies

A significant case study involved the administration of platinum complexes derived from 2-cyano-N,N-diethylacetamide to healthy C57BL/6 mice. The study monitored various health markers, including weight change and blood cell counts, indicating minimal adverse effects at therapeutic doses .

Observations:

- No significant weight loss was noted in treated groups.

- Blood parameters remained within normal ranges.

- Histological evaluations showed no significant damage to heart or nerve tissues.

特性

IUPAC Name |

2-cyano-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSHIRFTLKZVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397378 | |

| Record name | 2-cyano-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26391-06-0 | |

| Record name | 2-Cyano-N,N-diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26391-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N,N-diethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026391060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyano-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-N,N-DIETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7FKS72PYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。